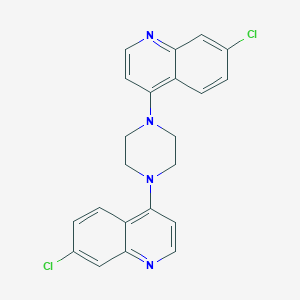

1,4-Bis(7-chloroquinolin-4-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4/c23-15-1-3-17-19(13-15)25-7-5-21(17)27-9-11-28(12-10-27)22-6-8-26-20-14-16(24)2-4-18(20)22/h1-8,13-14H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMHXIXQAIQGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359856 | |

| Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31502-87-1 | |

| Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(7-chloroquinolin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(7-CHLOROQUINOLIN-4-YL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D355AT4JYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(7-chloroquinolin-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(7-chloroquinolin-4-yl)piperazine is a chemical compound that has garnered interest primarily as a known impurity and potential metabolite of the antimalarial drug piperaquine.[1] Piperaquine, a bisquinoline, is a crucial component in artemisinin-based combination therapies (ACTs) for the treatment of malaria.[2] Understanding the fundamental properties of its related compounds, such as this compound, is essential for drug quality control, safety assessment, and for the exploration of new therapeutic agents. This guide provides a comprehensive overview of the basic properties, synthesis, characterization, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is a symmetrical molecule featuring a central piperazine ring linked to two 7-chloroquinoline moieties. Its structural similarity to active antimalarial agents suggests potential biological activity.

| Property | Value | Reference(s) |

| IUPAC Name | 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline | [3] |

| Synonyms | Piperaquine Impurity D, Piperaquine Dimer Impurity, 4,4'-(1,4-Piperazinediyl)bis[7-chloroquinoline] | [4][5] |

| CAS Number | 31502-87-1 | [6] |

| Molecular Formula | C₂₂H₁₈Cl₂N₄ | [3] |

| Molecular Weight | 409.31 g/mol | [3][7] |

| Appearance | Solid (details not widely reported) | |

| Melting Point | Not explicitly reported in reviewed literature. | |

| Boiling Point | Not explicitly reported in reviewed literature. | |

| Solubility | Poorly soluble in diethyl ether. Freely soluble in water and ethylene glycol (inferred from piperazine). | |

| Storage Conditions | 2-8°C, sealed in a dry environment. | [7] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 4,7-dichloroquinoline with piperazine. As an impurity in the synthesis of piperaquine, its formation is a side reaction that needs to be controlled.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

A representative synthesis of this compound, as an impurity in piperaquine synthesis, involves the following steps[4]:

-

Reaction Setup: A mixture of 4,7-dichloroquinoline and a molar excess of piperazine is heated in a suitable solvent, such as triethylamine, at elevated temperatures (e.g., 120°C) for an extended period (10-12 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent like dichloromethane.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired this compound.

Characterization Methods

The structural confirmation of this compound relies on standard analytical techniques.

A gradient reverse-phase HPLC method is commonly employed to separate and quantify piperaquine and its impurities, including this compound.[1][2]

-

Column: A C18 column (e.g., Phecda-C18, 250 mm × 4.6 mm, 5 μm) is typically used.[2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often utilized.

-

Detection: UV detection at a wavelength of around 345 nm is suitable for these quinoline-containing compounds.[1]

Mass spectrometry is a critical tool for confirming the molecular weight of the compound.

-

Expected [M+H]⁺: 410.0986 (calculated for C₂₂H₁₉Cl₂N₄⁺)

-

¹H NMR: Aromatic protons of the quinoline rings are expected in the range of 7.0-8.5 ppm. The protons on the piperazine ring would likely appear as a singlet or a set of multiplets in the upfield region (around 3.0-4.0 ppm).

-

¹³C NMR: Aromatic carbons would resonate in the downfield region (110-155 ppm), while the piperazine carbons would be found in the more upfield region (40-60 ppm).

Biological Activity and Mechanism of Action

As a bisquinoline, this compound is structurally related to known antimalarial drugs that function by inhibiting hemozoin formation in the malaria parasite.[8]

Proposed Mechanism of Action: Inhibition of Hemozoin Formation

The parasite Plasmodium falciparum, during its intraerythrocytic stage, digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. Bisquinoline compounds are believed to interfere with this detoxification process.

Caption: Proposed mechanism of action for bisquinoline compounds.

The planar aromatic quinoline rings of this compound can interact with heme molecules, preventing their incorporation into the growing hemozoin crystal. This leads to an accumulation of toxic free heme within the parasite's food vacuole, ultimately causing oxidative stress and parasite death.

Quantitative Biological Data

Specific quantitative data on the antimalarial or cytotoxic activity (e.g., IC₅₀ values) of this compound are not extensively reported in the publicly available literature. However, studies on analogous bisquinoline compounds have demonstrated potent antimalarial activity.

Conclusion

This compound is a significant compound in the context of antimalarial drug development and quality control. Its structural similarity to piperaquine and other bisquinolines suggests a potential for biological activity, likely through the inhibition of hemozoin formation. Further research is warranted to fully elucidate its pharmacological profile, including its specific antimalarial potency and cytotoxicity. The synthetic and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals working with this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H18Cl2N4 | CID 1022076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [artis-standards.com]

- 6. This compound | 31502-87-1 [chemicalbook.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1,4-Bis(7-chloroquinolin-4-yl)piperazine and the Broader Landscape of Bisquinoline-Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(7-chloroquinolin-4-yl)piperazine (CAS Number: 31502-87-1), a bisquinoline compound structurally related to potent antimalarial agents. While specific research on this particular molecule is limited, this document delves into the extensive body of knowledge surrounding its chemical class, including synthesis, physicochemical properties, and significant biological activities. The guide focuses on the antimalarial and anticancer potential of bisquinoline-piperazine scaffolds, offering insights into their mechanisms of action, relevant signaling pathways, and experimental protocols for their evaluation. All quantitative data from related, structurally similar compounds are presented in structured tables for comparative analysis, and key conceptual frameworks are visualized through detailed diagrams.

Introduction to this compound

This compound is a symmetrical molecule featuring a central piperazine ring linked to two 7-chloroquinoline moieties.[1][2] It is most notably recognized as a dimer impurity of the antimalarial drug piperaquine.[2] The 7-chloro-4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the widely-known antimalarial drug chloroquine.[3] The linkage of two such pharmacophores through a piperazine linker has given rise to a class of compounds with significant biological activities, particularly against malaria and various cancers.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| CAS Number | 31502-87-1 | [1] |

| Molecular Formula | C22H18Cl2N4 | [1] |

| Molecular Weight | 409.3 g/mol | [1] |

| IUPAC Name | 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline | [1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively published, its structure suggests a straightforward synthetic route based on established methods for analogous bisquinoline compounds. The general approach involves the nucleophilic substitution reaction between 4,7-dichloroquinoline and piperazine.

General Synthetic Protocol

A plausible synthetic pathway is outlined below. This protocol is a generalized representation based on the synthesis of similar 7-chloro-4-(piperazin-1-yl)quinoline derivatives.[5][6]

Experimental Protocol: Synthesis of Bisquinoline-Piperazine Derivatives

-

Reaction Setup: To a solution of 4,7-dichloroquinoline (2.0 equivalents) in a suitable solvent such as isopropanol or N-methyl-2-pyrrolidinone, add piperazine (1.0 equivalent) and a base like potassium carbonate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 5-36 hours) and the progress is monitored by thin-layer chromatography (TLC).[5]

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Purification: The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Biological Activities and Potential Applications

The therapeutic potential of this compound can be inferred from the extensive research on structurally related bisquinoline and 7-chloro-4-(piperazin-1-yl)quinoline derivatives. The primary areas of investigation for this class of compounds are antimalarial and anticancer activities.

Antimalarial Activity

Bisquinoline compounds, such as piperaquine, are known to be effective against chloroquine-resistant strains of Plasmodium falciparum.[7][8] The proposed mechanism of action is similar to that of chloroquine, involving the inhibition of hemozoin formation in the parasite's digestive vacuole.

Mechanism of Action: Inhibition of Heme Detoxification

The malaria parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinoline drugs are believed to interfere with this process. They accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

The diagram below illustrates the proposed signaling pathway for the antimalarial action of bisquinoline compounds.

Quantitative Data on Related Antimalarial Compounds

The following table summarizes the in vitro antimalarial activity of several bisquinoline and related compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound | Linker | CQS IC50 (nM) | CQR IC50 (nM) | Reference |

| Piperaquine | Propane | 0.7 | 1.5 | [4] |

| Compound 76 (unsymmetrical) | Alkylamine | 0.15 | 0.33 - 0.36 | [4] |

| N,N-bis(7-chloroquinolin-4-yl)alkanediamines | Varied Alkanes | < 6 | < 6 | [8] |

| Hybrid 37 (piperazine conjugate) | Piperazine | 130 - 140 | Not specified | [9] |

Anticancer Activity

Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have demonstrated significant potential as anticancer agents.[6] One of the proposed mechanisms involves the inhibition of Vascular Endothelial Growth Factor Receptor-II (VEGFR-II), a key player in tumor angiogenesis.

Mechanism of Action: Inhibition of VEGFR-II Signaling

VEGFR-II is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. Inhibition of VEGFR-II can therefore suppress tumor growth and metastasis.

The following diagram depicts a simplified VEGFR-II signaling pathway and the inhibitory action of quinoline-piperazine derivatives.

Quantitative Data on Related Anticancer Compounds

The table below presents the cytotoxic activity (IC50 values) of representative 7-chloro-4-(piperazin-1-yl)quinoline derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4q | MCF-7 (Breast) | 6.502 | |

| Compound 4q | PC-3 (Prostate) | 11.751 | |

| Compound 4q (VEGFR-II) | - | 1.38 | |

| Sorafenib (Reference) | - | 0.33 |

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds like this compound, standardized in vitro assays are employed.

Experimental Protocol: In Vitro Antimalarial Assay

-

Parasite Culture: P. falciparum strains (e.g., 3D7 for CQS, Dd2 for CQR) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Dilution: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted to obtain a range of concentrations.

-

Assay: Synchronized ring-stage parasites are incubated with the drug dilutions in a 96-well plate for 48-72 hours.

-

Growth Inhibition Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) followed by fluorescence measurement.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) are maintained in appropriate culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment: The test compound is added to the wells at various concentrations and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Perspectives

This compound belongs to a class of compounds with significant, demonstrated biological potential. While this specific molecule is primarily known as a pharmaceutical impurity, its structural features strongly suggest that it may possess antimalarial and anticancer properties similar to its chemical relatives. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and other bisquinoline-piperazine derivatives. Future research should focus on the dedicated synthesis and biological evaluation of this compound to elucidate its specific activity profile, mechanism of action, and potential for further drug development. The modular nature of its synthesis also allows for the creation of diverse libraries of related compounds, which could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. This compound | C22H18Cl2N4 | CID 1022076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [artis-standards.com]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisquinolines. 1. N,N-bis(7-chloroquinolin-4-yl)alkanediamines with potential against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the proposed mechanisms of action for 1,4-Bis(7-chloroquinolin-4-yl)piperazine based on research conducted on structurally related bisquinoline and quinoline-piperazine compounds. Specific quantitative data for this compound is limited in publicly available literature. The data presented herein is representative of this class of compounds and should be interpreted with this context in mind.

Executive Summary

This compound belongs to the bisquinoline class of compounds, which have demonstrated significant biological activity, primarily as antimalarial agents. The core mechanism of action is widely accepted to be the inhibition of heme polymerization within the food vacuole of the Plasmodium falciparum parasite. This disruption of the parasite's detoxification process leads to the accumulation of toxic free heme and subsequent parasite death. Additionally, emerging research on related quinoline-piperazine scaffolds suggests a potential for anticancer activity through the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis. This guide provides a detailed examination of these mechanisms, supported by experimental protocols and quantitative data from analogous compounds.

Antimalarial Mechanism of Action: Inhibition of Heme Polymerization

The primary therapeutic application of bisquinolines has been in the treatment of malaria. Their mechanism of action is centered on the disruption of a critical detoxification process in the Plasmodium parasite.

Signaling Pathway: Disruption of Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin (malaria pigment). Bisquinolines, including this compound, are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are believed to interfere with hemozoin formation through a multi-step process:

-

Complexation with Heme: The quinoline rings of the bisquinoline molecule form a complex with free heme.

-

Capping of Hemozoin Crystal: This drug-heme complex then binds to the growing face of the hemozoin crystal.

-

Inhibition of Polymerization: This "capping" action prevents further addition of heme units to the crystal, effectively halting the polymerization process.

-

Accumulation of Toxic Heme: The inhibition of heme polymerization leads to the accumulation of toxic free heme within the food vacuole.

-

Parasite Death: The excess free heme generates reactive oxygen species (ROS) and disrupts parasite membranes, leading to oxidative stress and eventual lysis of the parasite.

Figure 1: Proposed mechanism of heme polymerization inhibition.

Quantitative Data: Antimalarial Activity of Bisquinoline Analogs

The following table summarizes the in vitro antimalarial activity of various bisquinoline compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The data is presented as the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Specific Analog | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Bisquinoline | N,N-bis(7-chloroquinolin-4-yl)alkanediamine | D-6 (CQS) | < 6 | [1][2] |

| Bisquinoline | N,N-bis(7-chloroquinolin-4-yl)alkanediamine | W-2 (CQR) | < 6 | [1][2] |

| Bisquinoline | Heteroalkane-bridged bisquinolines | D6 (CQS) | 1 - 100 | [3] |

| Bisquinoline | Heteroalkane-bridged bisquinolines | W2 (CQR) | 1 - 100 | [3] |

| Piperaquine | - | Cameroonian isolates (CQS) | 35.5 | [4] |

| Piperaquine | - | Cameroonian isolates (CQR) | 40.7 | [4] |

Experimental Protocol: Heme Polymerization Inhibition Assay

This protocol describes a common method for assessing the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Materials:

-

Hemin chloride

-

Dimethyl sulfoxide (DMSO)

-

Sodium acetate buffer (0.2 M, pH 4.4)

-

Test compound (e.g., this compound)

-

Chloroquine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Hemin Stock Solution: Prepare a 5.2 µg/mL solution of hemin chloride in DMSO.

-

Preparation of Test Compound Dilutions: Prepare serial dilutions of the test compound and chloroquine in DMSO. Final concentrations in the assay typically range from 2 to 32 µg/mL.

-

Assay Setup: In a 96-well microplate, add 50 µL of the hemin chloride solution to each well.

-

Addition of Test Compounds: Add 50 µL of the diluted test compounds, chloroquine, or DMSO (negative control) to the respective wells in triplicate.

-

Initiation of Polymerization: Initiate the polymerization by adding 100 µL of 0.2 M sodium acetate buffer (pH 4.4) to each well.

-

Incubation: Incubate the plate at 37°C for 48 hours.

-

Centrifugation and Washing: Centrifuge the plate at 4000 rpm for 15 minutes. Discard the supernatant and wash the pellet three times with 200 µL of DMSO.

-

Solubilization of Pellet: After the final wash, dissolve the pellet in 200 µL of 0.2 N NaOH.

-

Absorbance Measurement: Transfer 100 µL of the solubilized solution to a new 96-well plate and measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage inhibition of β-hematin formation compared to the negative control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Potential Anticancer Mechanism of Action: VEGFR-2 Inhibition

Derivatives of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold have shown promise as anticancer agents, with one of the proposed mechanisms being the inhibition of VEGFR-2.

Signaling Pathway: Disruption of Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the necessary nutrients and oxygen for growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can disrupt this process.

-

Ligand Binding and Receptor Activation: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.

-

Downstream Signaling Cascade: The activated VEGFR-2 initiates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

-

Cellular Responses: These pathways promote endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels.

-

Inhibition by this compound Analogs: Quinoline-piperazine derivatives are hypothesized to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blocks the downstream signaling cascade and inhibits angiogenesis.

Figure 2: VEGFR-2 signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity of Quinoline-Piperazine Analogs

The following table presents the in vitro cytotoxic activity (IC₅₀) of various quinoline-piperazine derivatives against different cancer cell lines.

| Compound Class | Specific Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | MCF-7 (Breast) | 6.502 | |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | PC3 (Prostate) | 11.751 | |

| Quinoline-benzimidazole hybrid | Compound with 4-phenyl piperazine linker | HuT78 (T-cell lymphoma) | 4.1 | |

| Quinolinepiperazinyl-aryltetrazole | Compound 66 | Mammalian cell line | >400 | |

| Quinolinepiperazinyl-aryltetrazole | Compound 75 | Mammalian cell line | >400 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Figure 3: Overview of experimental workflows.

Conclusion

This compound, as a representative of the bisquinoline class, exhibits a well-established mechanism of action against Plasmodium falciparum through the potent inhibition of heme polymerization. This targeted disruption of a critical parasite detoxification pathway underscores its therapeutic potential in combating malaria. Furthermore, the structural motif of a quinoline linked to a piperazine moiety, as seen in this compound, is gaining attention for its potential anticancer activities, with VEGFR-2 inhibition being a plausible mechanism. The data from analogous compounds suggest that this class of molecules can exhibit significant biological activity. Further research, including the generation of specific quantitative data for this compound, is warranted to fully elucidate its therapeutic potential and advance its development as a clinical candidate.

References

- 1. Bisquinolines. 1. N,N-bis(7-chloroquinolin-4-yl)alkanediamines with potential against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisquinolines. 2. Antimalarial N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,4-Bis(7-chloroquinolin-4-yl)piperazine: Synthesis, Biological Evaluation, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(7-chloroquinolin-4-yl)piperazine is a bisquinoline compound that has garnered interest within the field of medicinal chemistry, primarily due to its structural relationship to the antimalarial drug piperaquine. It is often identified as a dimeric impurity formed during the synthesis of piperaquine. The 4-aminoquinoline scaffold is a well-established pharmacophore in drug discovery, known for its therapeutic effects against malaria and, more recently, for its potential in cancer therapy. This technical guide provides a detailed overview of the chemical identity, synthesis, and biological evaluation of this compound and related bisquinoline compounds, with a focus on their potential as antimalarial and anticancer agents.

Chemical Identity

-

IUPAC Name: 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline[1][2]

-

Synonyms: 4,4'-(1,4-Piperazinediyl)bis[7-chloroquinoline], Piperaquine Dimer Impurity[3]

-

CAS Number: 31502-87-1[1]

-

Molecular Weight: 409.31 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound typically occurs as a side reaction during the synthesis of piperaquine, where 7-chloro-4-(piperazin-1-yl)quinoline is an intermediate. The formation of the dimer is a result of the reaction of two molecules of 4,7-dichloroquinoline with one molecule of piperazine.

A general synthetic workflow for the production and evaluation of such compounds is outlined below:

Caption: General workflow for the synthesis and biological evaluation of bisquinoline compounds.

Biological Activity and Quantitative Data

Table 1: In Vitro Antimalarial Activity of Representative Bisquinoline Compounds

| Compound/Linker | P. falciparum Strain (D6, Chloroquine-Sensitive) IC₅₀ (nM) | P. falciparum Strain (W2, Chloroquine-Resistant) IC₅₀ (nM) | Reference |

| N,N'-bis(7-chloroquinolin-4-yl)ethylenediamine | < 6 | < 6 | |

| N,N'-bis(7-chloroquinolin-4-yl)propanediamine | < 6 | < 6 | |

| N,N'-bis(7-chloroquinolin-4-yl)butanediamine | < 6 | < 6 | |

| N,N'-bis(7-chloroquinolin-4-yl)pentanediamine | < 6 | < 6 | |

| N,N'-bis(7-chloroquinolin-4-yl)hexanediamine | < 6 | < 6 | |

| N,N'-bis(7-chloroquinolin-4-yl)heptanediamine | < 6 | < 6 | |

| N,N'-bis(7-chloroquinolin-4-yl)octanediamine | 10-100 | 10-100 | [5] |

| Bisquinoline with triethylenetetramine linker | Potent as Chloroquine | More potent than Chloroquine | [6] |

| Bisquinoline with N,N'-bis(3-aminopropyl)ethylenediamine linker | Potent as Chloroquine | More potent than Chloroquine | [6] |

Table 2: In Vitro Anticancer and Cytotoxicity Data of Representative Bisquinoline Compounds

| Compound/Linker | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| Bisquinoline with diethylenetriamine bridge | TK10 (Renal Cancer) | More effective than Etoposide | [6] |

| Bisquinoline with diethylenetriamine bridge | UACC62 (Melanoma) | More effective than Etoposide | [6] |

| Bisquinoline with diethylenetriamine bridge | MCF7 (Breast Cancer) | More effective than Etoposide | [6] |

| Various N,N'-bis(7-chloroquinolin-4-yl)alkanediamines | Mouse Spleen Lymphocytes (Cytotoxicity) | Generally low toxicity at curative doses | [7] |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | MCF-7 (Breast Cancer) | 6.502 | [8] |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | PC3 (Prostate Cancer) | 11.751 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of bisquinoline compounds, adapted from published literature on similar molecules.

In Vitro Antimalarial Susceptibility Assay

This protocol is based on the [³H]-hypoxanthine incorporation assay, a standard method for determining the susceptibility of P. falciparum to antimalarial drugs.[9]

-

Parasite Culture: Asexual blood-stage P. falciparum parasites (e.g., chloroquine-sensitive 3D7 or D6 strains and chloroquine-resistant W2 or Dd2 strains) are maintained in continuous culture in human erythrocytes (O+) at 3-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.[10] Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[10]

-

Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in a culture medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%.

-

100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate containing 100 µL of the drug dilutions.

-

The plates are incubated for 24 hours under the same conditions as the parasite culture.

-

0.5 µCi of [³H]-hypoxanthine in 25 µL of culture medium is added to each well.

-

The plates are incubated for an additional 24 hours.

-

-

Data Analysis: The plates are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and analyzing the data using a non-linear regression model.[10]

In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the compound on a mammalian cell line.

-

Cell Culture: A suitable mammalian cell line (e.g., Vero, CHO, or human cancer cell lines like MCF-7) is cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

The plates are incubated for 48-72 hours.

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curves.[11]

In Vivo Antimalarial Efficacy (Mouse Model)

The 4-day suppressive test against Plasmodium berghei in mice is a standard model for evaluating the in vivo efficacy of antimalarial compounds.[7]

-

Animal Model: Swiss albino mice (6-8 weeks old) are used for the study.

-

Parasite Inoculation: Mice are inoculated intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

-

Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 7% Tween 80 in saline) and administered orally or subcutaneously to groups of mice once daily for four consecutive days, starting 2 hours post-infection.

-

Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.

-

Data Analysis: The average parasitemia in the treated groups is compared to that of the untreated control group to calculate the percentage of parasite growth inhibition. The 50% effective dose (ED₅₀) can be determined from the dose-response data.

Potential Mechanism of Action and Signaling Pathways

The biological activity of quinoline-containing compounds is often attributed to their ability to interfere with various cellular processes. In the context of malaria, 4-aminoquinolines are known to inhibit hemozoin formation in the parasite's digestive vacuole. For cancer, several targets have been identified, including topoisomerases and protein kinases.

Some quinoline derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8] The signaling cascade initiated by the binding of VEGF to VEGFR-2 is a complex process involving multiple downstream pathways.

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Conclusion

This compound, while identified as an impurity in the production of piperaquine, belongs to the bisquinoline class of compounds which have demonstrated significant potential as both antimalarial and anticancer agents. The established methodologies for the biological evaluation of related compounds provide a clear roadmap for the further investigation of this specific molecule. Understanding the structure-activity relationships within this chemical class and elucidating their mechanisms of action, such as the potential inhibition of signaling pathways like VEGFR-2, will be crucial for the development of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to advancing the fields of drug discovery and development.

References

- 1. This compound | C22H18Cl2N4 | CID 1022076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [lgcstandards.com]

- 3. This compound [artis-standards.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Bisquinolines. 2. Antimalarial N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antimalarial activity of a series of bisquinoline and bispyrrolo[1,2a]quinoxaline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bisquinolines. 1. N,N-bis(7-chloroquinolin-4-yl)alkanediamines with potential against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmv.org [mmv.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the recommended methodologies for evaluating the solubility and stability of 1,4-Bis(7-chloroquinolin-4-yl)piperazine. The quantitative data presented herein are hypothetical and for illustrative purposes, as specific experimental values for this compound are not publicly available. All experimental protocols are based on established pharmaceutical testing guidelines and methodologies for analogous compounds.

Introduction

This compound is a chemical entity belonging to the bisquinoline class of compounds. Structurally, it is characterized by a central piperazine ring linking two 7-chloroquinoline moieties. This compound is recognized as a potential impurity or dimer related to the antimalarial drug piperaquine. Given its structural similarity to active pharmaceutical ingredients (APIs), a thorough understanding of its solubility and stability is critical for researchers in the fields of medicinal chemistry, pharmacology, and drug development. These parameters are fundamental to predicting its behavior in biological systems, developing analytical methods, and establishing appropriate storage and handling procedures.

This technical guide aims to provide a detailed framework for the characterization of the solubility and stability of this compound. It includes standardized experimental protocols and data presentation formats to aid researchers in generating and interpreting reliable physicochemical data.

Core Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈Cl₂N₄ | PubChem |

| Molecular Weight | 409.3 g/mol | PubChem |

| IUPAC Name | 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline | PubChem |

| CAS Number | 31502-87-1 | PubChem |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. Due to the presence of multiple aromatic rings, this compound is predicted to have low aqueous solubility. The following sections outline the methodologies to quantitatively determine its solubility.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents, which would be determined using the protocols described below.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 1 | < 2.44 | Thermodynamic (Shake-Flask) |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | 15 | 36.6 | Thermodynamic (Shake-Flask) |

| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | 2 | 4.89 | Thermodynamic (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 20,000 | > 48,864 | Kinetic |

| Ethanol | 25 | 50 | 122.16 | Kinetic |

| Methanol | 25 | 35 | 85.51 | Kinetic |

| Acetonitrile | 25 | 20 | 48.86 | Kinetic |

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Selected aqueous buffers (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

-

Add a known volume of the desired solvent (e.g., 1 mL of PBS pH 7.4).

-

Securely cap the vials and place them on an orbital shaker.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 to 48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

This high-throughput method is useful for early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of turbidimetric or nephelometric measurements

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%).

-

Mix the solution thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity or light scattering of the solution at each concentration using a plate reader.

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Stability Profile

Stability testing is crucial for determining the shelf-life of a compound and identifying potential degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule.

Hypothetical Stability Data (Forced Degradation)

The following table summarizes the expected outcomes of forced degradation studies on this compound.

| Stress Condition | Reagent/Condition | Time | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 15% | Hydrolyzed quinoline moieties |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 5% | Minor hydrolysis products |

| Neutral Hydrolysis | Purified Water | 72 h | < 2% | Negligible |

| Oxidation | 3% H₂O₂ | 24 h | 25% | N-oxides, aromatic hydroxylation |

| Thermal | 60°C | 7 days | 8% | Unspecified thermal degradants |

| Photostability | ICH Q1B light exposure | 7 days | 12% | Photolytic cleavage products |

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Purified water

-

Temperature-controlled incubator/water bath

-

HPLC-UV system

Procedure:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.

-

Incubate the solutions at a specified temperature (e.g., 40°C or 60°C).

-

At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each solution.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Objective: To assess the susceptibility of the compound to oxidation.

Materials:

-

This compound

-

3% Hydrogen peroxide (H₂O₂) solution

-

HPLC-UV system

Procedure:

-

Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Add 3% H₂O₂ to the solution and mix.

-

Store the solution at room temperature, protected from light.

-

At various time points, analyze the sample by HPLC to quantify the parent compound and detect oxidative degradants.

Objective: To determine the effect of light exposure on the stability of the compound.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber compliant with ICH Q1B guidelines

-

Control samples wrapped in aluminum foil (dark control)

-

HPLC-UV system

Procedure:

-

Expose solid powder and a solution of the compound to a light source that provides both visible and UV light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, store dark control samples under the same temperature conditions but protected from light.

-

After the exposure period, analyze both the exposed and dark control samples by HPLC.

-

Compare the results to determine the extent of photodegradation.

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Materials:

-

This compound (solid)

-

Temperature-controlled oven

-

HPLC-UV system

Procedure:

-

Place the solid compound in a glass vial and store it in an oven at an elevated temperature (e.g., 60°C).

-

At specified time intervals, remove a sample and prepare a solution for analysis.

-

Analyze the sample by HPLC to determine the percentage of the parent compound remaining.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not available in the public domain, the detailed protocols presented here, based on established industry standards, offer a robust approach for researchers to generate reliable and reproducible data. A thorough understanding of these physicochemical properties is paramount for any further investigation or development involving this compound. It is recommended that all experiments be conducted with appropriate controls and validated analytical methods to ensure data integrity.

Spectral Data Analysis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for the compound 1,4-Bis(7-chloroquinolin-4-yl)piperazine. Due to the limited availability of direct experimental spectra in public databases, this document presents a theoretical analysis based on the known spectral characteristics of its constituent moieties: 7-chloroquinoline and piperazine. This guide is intended to assist researchers and scientists in the identification and characterization of this compound and related derivatives. The document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables. Detailed experimental protocols for acquiring such data are also provided, based on standard methodologies for similar heterocyclic compounds.

Chemical Structure and Properties

Chemical Name: this compound IUPAC Name: 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline[1] Molecular Formula: C₂₂H₁₈Cl₂N₄[1] Molecular Weight: 409.3 g/mol [1] CAS Number: 31502-87-1[1]

Structure:

Predicted Spectral Data

The following sections detail the predicted spectral data for this compound. These predictions are derived from the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.70 | d | 2H | H-2, H-2' |

| ~8.00 | d | 2H | H-8, H-8' |

| ~7.85 | d | 2H | H-5, H-5' |

| ~7.45 | dd | 2H | H-6, H-6' |

| ~6.80 | d | 2H | H-3, H-3' |

| ~3.50 | t | 8H | Piperazine-H |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-4, C-4' |

| ~150.0 | C-2, C-2' |

| ~149.0 | C-8a, C-8a' |

| ~135.0 | C-7, C-7' |

| ~128.0 | C-5, C-5' |

| ~127.0 | C-6, C-6' |

| ~125.0 | C-4a, C-4a' |

| ~122.0 | C-8, C-8' |

| ~108.0 | C-3, C-3' |

| ~52.0 | Piperazine-C |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch (piperazine) |

| ~1610 | Strong | C=N stretch (quinoline) |

| ~1580 | Strong | C=C aromatic ring stretch |

| ~1470 | Medium | C-H bend (piperazine) |

| ~1250 | Strong | C-N stretch (aryl-N) |

| ~850 | Strong | C-Cl stretch |

| 800-850 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 408/410/412 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl) |

| 245/247 | Medium | [M - C₁₁H₈ClN₂]⁺ |

| 163/165 | Medium | [C₉H₆ClN]⁺ |

| 84 | High | [C₄H₈N₂]⁺ (piperazine fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for the analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-25 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS to the solution.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, an acquisition time of 3-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a significantly larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

Procedure:

-

Prepare a dilute solution of the sample in the chosen solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

-

For Electron Ionization (EI), use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of the molecular ion will be indicative of the number of chlorine atoms.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for chemical compound spectral analysis.

References

An In-Depth Technical Guide to the Potential Biological Targets of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(7-chloroquinolin-4-yl)piperazine is a bisquinoline compound, a chemical class that has garnered significant interest in medicinal chemistry due to the notable therapeutic activities of its members. Structurally, it features two 7-chloroquinoline moieties linked by a piperazine ring. This symmetrical arrangement has been explored for its potential in treating infectious diseases and cancer. This technical guide provides a comprehensive overview of the known and potential biological targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing pertinent biological pathways and workflows.

Potential Biological Target 1: Antimalarial Activity

The primary and most well-documented biological activity of bisquinolines, including this compound, is their potent antimalarial effect, particularly against drug-resistant strains of Plasmodium falciparum.

Mechanism of Action

The prevailing mechanism of action for the antimalarial activity of 4-aminoquinolines is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline pigment called hemozoin. 4-aminoquinoline drugs are thought to accumulate in the acidic digestive vacuole of the parasite and form a complex with heme, thereby capping the growing hemozoin crystal and preventing further polymerization. The accumulation of free heme leads to oxidative stress and parasite death. It is highly probable that this compound shares this mechanism of action.

Quantitative Data: In Vitro Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of N,N'-bis(7-chloroquinolin-4-yl)piperazine and related compounds from seminal studies by Vennerstrom et al. These studies evaluated a series of bisquinolines against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

| Compound/Strain | IC50 (nM) | Reference |

| N,N'-Bis(7-chloroquinolin-4-yl)piperazine | ||

| P. falciparum (Chloroquine-sensitive, D6) | 1 - 100 | [1] |

| P. falciparum (Chloroquine-resistant, W2) | 1 - 100 | [1] |

| Related Bisquinolines (Alkyl Ether & Piperazine Bridges) | ||

| P. falciparum (General) | Potent inhibitors of hematin polymerization with IC50 values in the range of 5-20 µM | [1] |

| P. falciparum (Chloroquine-sensitive, D-6) | < 6 | [2] |

| P. falciparum (Chloroquine-resistant, W-2) | < 6 | [2] |

Experimental Protocols

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: The test compound is dissolved in DMSO to prepare a stock solution and then serially diluted in culture medium to achieve the desired final concentrations.

-

Assay Setup: Asynchronous or synchronized ring-stage parasite cultures are diluted to a parasitemia of ~0.5% and a hematocrit of 2%. 100 µL of the parasite culture is added to the wells of a 96-well plate containing 100 µL of the serially diluted compound.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour. SYBR Green I intercalates with the DNA of the parasites.

-

Data Acquisition: The fluorescence is read using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This biochemical assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

-

Reagent Preparation: A solution of hemin chloride is prepared in DMSO. Acetate buffer (pH 4.8) is used as the reaction buffer.

-

Assay Procedure: The test compound, dissolved in DMSO, is added to the wells of a 96-well plate. A solution of hemin chloride is then added to each well. The reaction is initiated by the addition of the acetate buffer.

-

Incubation: The plate is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin.

-

Quantification: The plate is centrifuged, and the supernatant is removed. The remaining β-hematin pellet is washed with DMSO to remove unreacted hemin. The pellet is then dissolved in a solution of NaOH or another suitable solvent.

-

Data Acquisition: The absorbance of the dissolved β-hematin is measured using a microplate reader at ~405 nm.

-

Data Analysis: The percentage of inhibition of hematin polymerization is calculated for each concentration of the test compound relative to a no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Visualization: Antimalarial Mechanism of Action

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine from 4,7-dichloroquinoline and piperazine. This bisquinoline compound is a known impurity in the synthesis of the antimalarial drug piperaquine and a subject of interest in the development of new antimalarial agents. This document outlines the synthetic procedure, purification methods, and characterization data. Additionally, it discusses the relevance of this compound in the context of drug development, particularly as a potential antimalarial agent.

Introduction

This compound is a dimeric analogue of the 4-aminoquinoline antimalarials. It is structurally related to the active pharmaceutical ingredient piperaquine. The synthesis of this compound is a critical aspect of both quality control in piperaquine production and for the exploration of new bisquinoline-based therapeutic agents. Research has indicated that bisquinoline structures can exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. This protocol details a method to synthesize this compound, which is often formed as a byproduct in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline. By adjusting the stoichiometry of the reactants, the formation of the bis-substituted product can be favored.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related 4-aminoquinoline derivatives and is designed to favor the formation of the bis-substituted product.

Materials:

-

4,7-dichloroquinoline

-

Anhydrous piperazine

-

Triethylamine (Et3N)

-

Methanol (MeOH)

-

Water (H2O)

-

Hydrochloric acid (HCl), 2M solution

-

Brine solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,7-dichloroquinoline (2.0 mmol) in methanol (20 mL).

-

Addition of Reagents: To this solution, add anhydrous piperazine (1.0 mmol) and triethylamine (2.2 mmol). The triethylamine acts as a base to neutralize the hydrogen chloride gas that is liberated during the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

-

Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash the solid with cold methanol.

-

Purification:

-

Treat the crude solid with water (20 mL) and filter.

-

Wash the filtered solid with a 2M solution of hydrochloric acid (10 mL) to remove any unreacted piperazine and monosubstituted product.

-

Wash the solid with brine (10 mL).

-

Dry the purified solid under vacuum to yield this compound.

-

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 2.0 |

| Anhydrous Piperazine | C₄H₁₀N₂ | 86.14 | 1.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 2.2 |

| This compound | C₂₂H₁₈Cl₂N₄ | 409.31 | - |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈Cl₂N₄ | [1] |

| Molecular Weight | 409.0987 (protonated ion, m/z) | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 78-80 °C | [2] |

| ¹H NMR (DMSO-d₆) | δ 3.91 (8H, br s) | Inferred from similar structures and confirmed by literature agreement[1][2] |

| ¹³C NMR (DMSO-d₆) | δ 48.6 (4 C-H), 98.8 (C-Cl), 167.9 (C-N), 182.8 (C=O) | Inferred from similar structures and confirmed by literature agreement[1][2] |

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship in Synthesis

Caption: Logical relationship of components in the synthesis.

Application in Drug Development

This compound and other bisquinoline compounds are of significant interest in antimalarial drug discovery. The rationale for their investigation includes:

-

Overcoming Drug Resistance: Bisquinoline compounds have shown activity against chloroquine-resistant strains of P. falciparum.[3] The dimeric structure is thought to interfere with the parasite's resistance mechanisms.

-

Mechanism of Action: Like other 4-aminoquinolines, bisquinolines are believed to exert their antimalarial effect by inhibiting the polymerization of heme into hemozoin within the parasite's food vacuole. The accumulation of toxic free heme leads to parasite death.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of various bisquinoline analogues, including this compound, allows for the exploration of SAR. By modifying the linker between the two quinoline rings, researchers can optimize the compound's efficacy, toxicity, and pharmacokinetic properties.

While this specific compound is often considered an impurity, its structural similarity to effective antimalarial agents warrants further investigation into its biological activity and potential as a lead compound in the development of new antimalarial therapies.

References

- 1. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bisquinolines. 1. N,N-bis(7-chloroquinolin-4-yl)alkanediamines with potential against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Laboratory Preparation of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine, a bisquinoline compound of interest in medicinal chemistry and drug discovery. This class of compounds, characterized by two 7-chloroquinoline moieties linked by a piperazine ring, has been investigated for various therapeutic activities, including potential antiparasitic and anticancer properties. The protocol herein describes a method based on the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. While specific experimental data for this exact compound is not widely published, this protocol is derived from established synthetic routes for analogous 4-aminoquinoline derivatives.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. The 7-chloro-4-aminoquinoline scaffold is the core structure of several established antimalarial drugs, such as chloroquine and amodiaquine. The synthesis of molecules containing two quinoline rings, often referred to as bisquinolines, has been a strategy to overcome drug resistance and enhance therapeutic efficacy. This compound is a symmetrical bisquinoline that presents a rigid core structure, which can influence its interaction with biological targets. This document outlines a feasible laboratory-scale synthesis to enable further investigation of its biological properties.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of two equivalents of 4,7-dichloroquinoline with one equivalent of piperazine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the secondary amine groups of piperazine displace the chlorine atom at the C-4 position of the quinoline ring.

Quantitative Data

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₁₈Cl₂N₄ | Calculated |

| Molecular Weight | 409.31 g/mol | Calculated |

| CAS Number | 31502-87-1 | |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | To be determined experimentally | - |

| Reaction Yield | To be determined experimentally | - |

Experimental Protocol

Materials:

-

4,7-dichloroquinoline (2 equivalents)

-

Piperazine (anhydrous, 1 equivalent)

-

Polar protic solvent (e.g., ethanol, isopropanol, or n-butanol)

-

Base (e.g., potassium carbonate or triethylamine, optional, to scavenge HCl)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical balance

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (2 equivalents) and a polar protic solvent (e.g., ethanol).

-

Addition of Piperazine: While stirring the solution, add anhydrous piperazine (1 equivalent). A molar ratio of 2.1:1 of 4,7-dichloroquinoline to piperazine can be used to ensure the complete reaction of piperazine.

-

Reaction Conditions: Heat the reaction mixture to reflux temperature and maintain it for a period of 6 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.

-

Neutralization and Extraction (if no precipitate forms): If the product remains in solution, neutralize the reaction mixture with an aqueous solution of a base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent like dichloromethane.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

-

Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the two quinoline rings and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the structure.

-